molecular formula C7H13NO B1408515 endo-8-Oxabicyclo[3.2.1]octan-3-amine CAS No. 693249-62-6

endo-8-Oxabicyclo[3.2.1]octan-3-amine

Cat. No.: B1408515
CAS No.: 693249-62-6
M. Wt: 127.18 g/mol
InChI Key: LTDXJGJQKVIVHB-DGUCWDHESA-N
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Description

endo-8-Oxabicyclo[3.2.1]octan-3-amine: is a bicyclic amine compound with the molecular formula C7H13NO It is characterized by its unique structure, which includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endo-8-Oxabicyclo[32One common method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes.

Industrial Production Methods: While specific industrial production methods for endo-8-Oxabicyclo[3.2.1]octan-3-amine are not widely documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory methods mentioned above. Industrial production would likely involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: endo-8-Oxabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

endo-8-Oxabicyclo[3.2.1]octan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of endo-8-Oxabicyclo[3.2.1]octan-3-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and engage in nucleophilic attacks, influencing various biochemical pathways. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Uniqueness: endo-8-Oxabicyclo[3.2.1]octan-3-amine is unique due to the presence of the oxygen atom in its bicyclic ring system, which imparts different chemical properties and reactivity compared to its nitrogen-containing analogs. This uniqueness makes it valuable in specific research and industrial applications.

Properties

IUPAC Name

(1R,5S)-8-oxabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-5-3-6-1-2-7(4-5)9-6/h5-7H,1-4,8H2/t5?,6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDXJGJQKVIVHB-DGUCWDHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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